

Target Validation of ASCT2 in Cancer: A Technical Guide

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Compound of Interest

Compound Name: Asct2-IN-1

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This guide provides an in-depth technical overview of the target validation of Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5), in the context of cancer therapy. ASCT2 is a sodium-dependent transporter for neutral amino acids, with a primary role in the uptake of glutamine, an amino acid critical for the metabolic reprogramming of cancer cells.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

ASCT2 as a Therapeutic Target in Cancer

Cancer cells exhibit a heightened dependence on glutamine for various anabolic processes, including nucleotide and protein synthesis, as well as for maintaining redox homeostasis.[3] This phenomenon, often termed "glutamine addiction," makes the machinery of glutamine uptake a compelling target for therapeutic intervention. ASCT2 is the primary transporter of glutamine in many cancer types, and its expression is frequently upregulated in tumors, correlating with poor prognosis.[1][4][5] Pharmacological or genetic inhibition of ASCT2 has been shown to attenuate cancer cell growth, induce apoptosis, and increase oxidative stress, thereby providing a strong rationale for its validation as a cancer target.[1][6][7]

Quantitative Data on ASCT2 Inhibitors

A number of small molecule inhibitors targeting ASCT2 have been developed and evaluated in preclinical models. The following tables summarize the in vitro efficacy of several key inhibitors.

Table 1: In Vitro Efficacy (IC50) of ASCT2 Inhibitors in Cancer Cell Lines

Inhibitor	Cancer Type	Cell Line	IC50	Reference
V-9302	-	HEK293	9.6 μ M	[6][8][9]
C118P	Breast Cancer	MDA-MB-231	9.35 nM	[10][11]
Breast Cancer	MDA-MB-468	15.2 nM	[10]	
Breast Cancer	BT-549	28.7 nM	[10]	
Breast Cancer	MCF-7	325 nM	[10]	
Breast Cancer	T47D	157 nM	[10]	
Breast Cancer	BT-474	210 nM	[10]	
AG-120 (Ivosidenib)	Cholangiocarcinoma	SNU1079 (R132C)	50-220 nM	[1]
Chondrosarcoma	JJ012 (R132G)	50-220 nM	[1]	
Glioblastoma	U87 (R132H)	50-220 nM	[1]	
AML	THP-1 (R132H)	50-220 nM	[1]	
GPNA	-	HEK293	~1000 μ M	[6][9]
Benzylserine	Breast Cancer	MCF-7	~10 mM	[6]

Table 2: In Vitro Effects of ASCT2 Inhibition on Apoptosis and Cell Cycle

Inhibitor/Method	Cancer Type	Cell Line	Apoptosis Induction	Cell Cycle Arrest	Reference
ASCT2 Knockdown	Pancreatic Cancer	BxPC-3	Increased from 0.93% to 4.72%	-	[12]
Pancreatic Cancer	PANC-1	Increased from 2.39% to 10.3%	-	[12]	
Pancreatic Cancer	AsPC-1	Increased from 2.46% to 10.95%	-	[12]	
C118P	Breast Cancer	MDA-MB-231	Induces apoptosis	G2/M phase arrest	[10][11]

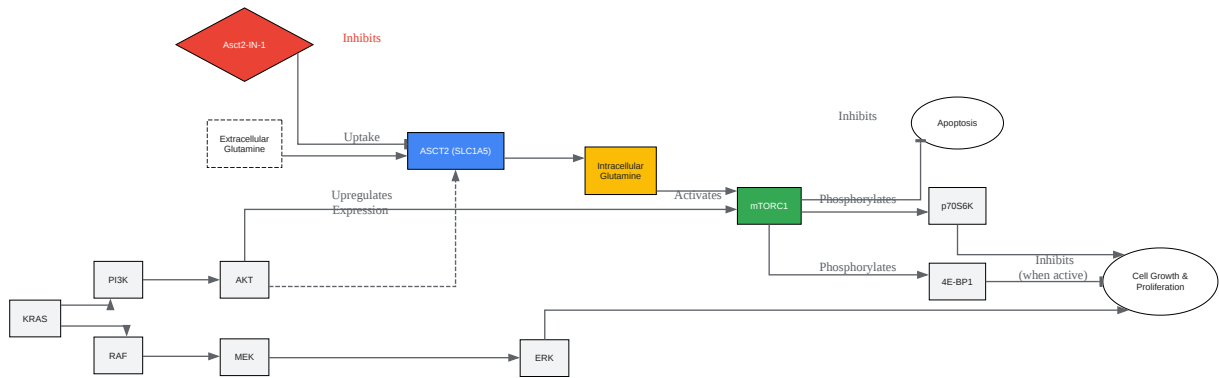
Table 3: In Vivo Efficacy of ASCT2 Inhibition on Tumor Growth

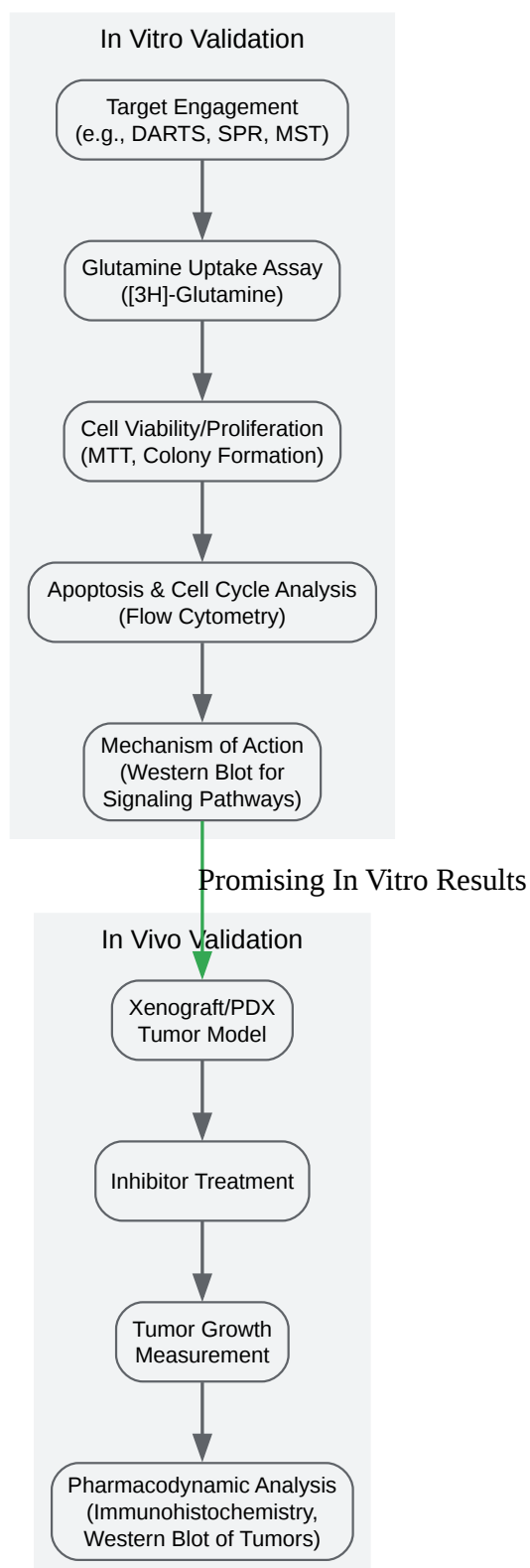
Inhibitor/Method	Cancer Model	Tumor Growth Inhibition	Reference
V-9302 (75 mg/kg/day)	HCT-116 Xenograft	Significant reduction in tumor volume over 21 days	[6]
HT29 Xenograft	Significant reduction in tumor volume over 21 days	[6]	
ASCT2 Knockdown	BxPC-3 Xenograft	Significantly inhibited tumor growth	[12]

Signaling Pathways and Experimental Workflows

ASCT2-Mediated Signaling Pathways in Cancer

ASCT2-mediated glutamine uptake is intricately linked to key signaling pathways that regulate cancer cell growth and survival, most notably the mTOR and ERK pathways.





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